molecular formula C26H25N3O3 B2441039 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide CAS No. 893982-66-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B2441039
CAS No.: 893982-66-6
M. Wt: 427.504
InChI Key: IQQIEHMUZSBGQF-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-naphthalen-1-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-3-28(4-2)24(30)17-29-16-21(20-13-7-8-15-23(20)29)25(31)26(32)27-22-14-9-11-18-10-5-6-12-19(18)22/h5-16H,3-4,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIEHMUZSBGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS Number: 893985-43-8) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

  • Molecular Formula: C25H27N3O5
  • Molecular Weight: 449.5 g/mol
  • Structure: The compound features an indole core linked to a diethylamino group and a naphthalenyl moiety, contributing to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) was reported at low concentrations, suggesting potent antibacterial activity.

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
This compoundMRSA0.9812.50
Related CompoundS. epidermidis7.8012.50

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

The compound has also been evaluated for antifungal properties, specifically against Candida albicans. The results indicate moderate activity with MIC values suggesting efficacy in inhibiting fungal growth.

CompoundTarget FungusMIC (µg/mL)
This compoundCandida albicans7.80

The data suggests that this compound could be further explored for antifungal applications .

Cytotoxic Activity

Cytotoxicity assays have demonstrated that certain derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. The IC50 values were observed in the low micromolar range, indicating strong cytotoxic potential.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)<10
Related CompoundHeLa (Cervical Cancer)<10

These findings point to a promising avenue for cancer therapeutics .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound:

  • Synthesis and Evaluation : A study synthesized multiple indole derivatives and assessed their antibacterial and cytotoxic properties, with some compounds exhibiting potent activity against MRSA and various cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to specific protein targets associated with bacterial resistance mechanisms, further validating their potential as drug candidates .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide?

Methodological Answer:
The compound can be synthesized via a multi-step route:

Indole Functionalization: Introduce the diethylamino-oxoethyl group at the indole N1 position using alkylation with 2-chloro-N,N-diethylacetamide under basic conditions (e.g., NaH in DMF) .

Oxoacetamide Formation: Couple the functionalized indole with naphthalen-1-ylamine via a 2-oxoacetyl chloride intermediate. This step typically involves Schotten-Baumann conditions (e.g., chloroacetyl chloride, followed by condensation with the amine in dichloromethane with triethylamine as a base) .

Purification: Recrystallization from methanol or ethanol is commonly employed to achieve high purity (>95%) .

Key Characterization:

  • 1H/13C NMR to confirm substitution patterns and amide bond formation.
  • Mass Spectrometry (HRMS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps, while dichloromethane minimizes side reactions during coupling .
  • Catalyst Use: Transition-metal catalysts (e.g., Pd/C for deprotection) or enzyme-mediated reactions (e.g., lipases for stereoselective synthesis) may reduce byproducts .
  • Real-Time Monitoring: Thin-layer chromatography (TLC) with UV visualization or inline FTIR to track reaction progress and intermediate stability .
  • Purification: Gradient column chromatography (silica gel, 0–8% MeOH in CH2Cl2) or preparative HPLC for complex mixtures .

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